2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline
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Overview
Description
2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline is a useful research compound. Its molecular formula is C29H27F3N2O and its molecular weight is 476.543. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties
Quinoline compounds, including structures related to 2-(4-Benzylpiperidin-1-yl)-8-((4-(trifluoromethyl)benzyl)oxy)quinoline, have demonstrated effective anticancer activity. These compounds inhibit tyrosine kinases, proteasome, tubulin polymerization, and DNA repair, showing promise in cancer drug development and refinement (Solomon & Lee, 2011). Furthermore, novel quinoline derivatives have shown considerable cytotoxic activity against human tumor cell lines, highlighting their potential as anticancer agents (Faidallah, Khan, & Asiri, 2012).
Antibacterial and Antiviral Activities
Phenolic esters and amides of quinoline derivatives have been synthesized and evaluated for their antibacterial activity, with several compounds showing equipotent effects to ampicillin against various bacterial strains, suggesting their utility as novel antibacterial agents (Shankerrao, Bodke, & Mety, 2013). Additionally, certain quinoline derivatives have exhibited significant antiviral activities, specifically against hepatitis C virus, further demonstrating their potential in treating viral infections (Faidallah, Khan, & Asiri, 2012).
Anti-inflammatory Properties
Compounds derived from quinoline, such as 2-(4-methyl-piperazin-1-yl)-quinoxaline, have been identified as potent ligands for the H4 receptor, showing significant anti-inflammatory properties in vivo. This suggests their potential application in the treatment of inflammatory diseases (Smits et al., 2008).
Synthesis and Chemical Properties
Quinoline and its derivatives have been extensively studied for their synthesis and chemical properties, including their fluorescent properties for potential use in linking to biomolecules for imaging purposes (Stadlbauer et al., 2009). Additionally, the trifluoromethyl group in quinoline derivatives has been investigated for its role in steric pressure, influencing the synthesis and reactivity of these compounds (Schlosser et al., 2006).
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential in managing alzheimer’s disease .
Mode of Action
Related compounds have shown potential in preventing β-sheet aggregation and fibril formation . They may interfere with the rate of peptide nucleation, leading to short fibrillar aggregates .
Biochemical Pathways
The compound may affect the biochemical pathways involved in the neurodegenerative cascade of Alzheimer’s disease . It has been suggested that these compounds could potentially bind to Aβ by inhibiting the toxic conformation of Aβ 1–42 and stabilizing the α-helical content .
Result of Action
The compound may exert neuroprotective action on cells towards Aβ and H2O2-mediated cell death and oxidative injury by inhibiting ROS generation . Moreover, administration of similar compounds significantly reversed scopolamine-induced neurobehavioral, biochemical, neurochemical, and histopathological changes in a manner comparable to the standard drug donepezil .
Properties
IUPAC Name |
2-(4-benzylpiperidin-1-yl)-8-[[4-(trifluoromethyl)phenyl]methoxy]quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27F3N2O/c30-29(31,32)25-12-9-23(10-13-25)20-35-26-8-4-7-24-11-14-27(33-28(24)26)34-17-15-22(16-18-34)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQQADBHQAYUNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)C(F)(F)F)C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.